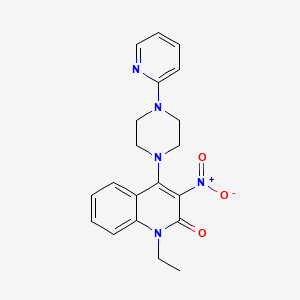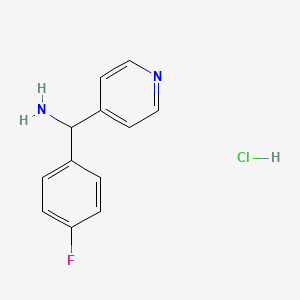![molecular formula C25H26N6O5 B3016851 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1172325-41-5](/img/structure/B3016851.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-isopropylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, as described in the provided papers, involves the reaction of various ester ethoxycarbonylhydrazones with primary amines to produce novel 1,2,4-triazole derivatives with potential antimicrobial activities . Another approach includes the reaction of 1-substituted-5-methoxy-3-carbethoxy-2-methylindoles with hydrazine hydrate, followed by reactions with various reagents to yield a series of indole and benz[g]indole derivatives with triazolyl and oxadiazolyl groups . Additionally, the synthesis of a benzofuran-2-yl)ethylidene triazole derivative was achieved by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in anhydrous ethanol . The preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters, followed by dehydrogenation or interaction with aldehydes and piperidine, was also reported .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For instance, the structure of a benzofuran-2-yl)ethylidene triazole derivative was confirmed using nuclear magnetic resonance (NMR) and X-ray diffraction, ensuring the accuracy of the synthesized molecular structure . Spectral and analytical data were also used to confirm the structures of the newly synthesized indole and benz[g]indole derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by their stepwise nature, where the initial reactants undergo transformations through intermediates to yield the final products. The reactions often involve condensation, cyclization, and substitution processes. The synthesis of triazole derivatives, for example, includes the formation of Schiff bases and Mannich base derivatives . The indole and benz[g]indole derivatives are obtained through reactions involving hydrazinocarbonyl intermediates and subsequent cyclization with various reagents .
Physical and Chemical Properties Analysis
While the provided papers do not detail the physical properties of the specific compound in the command prompt, they do report on the antimicrobial activities of the synthesized compounds. Some of the novel triazole derivatives exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents . The antibacterial and antifungal activities of the indole and benz[g]indole derivatives were also screened, although specific activities are not detailed in the abstracts .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound's derivatives have been synthesized for antimicrobial activities against various microorganisms. For instance, novel 1,2,4-triazole derivatives displayed moderate to good antimicrobial activities, demonstrating the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-protozoal and Anti-cancer Properties
Research has also explored the compound's derivatives for their anti-protozoal and anti-cancer properties. A series of novel oxadiazolyl pyrrolo triazole diones were synthesized, showing potential anti-protozoal and cytotoxic activities, suggesting their utility in developing treatments for protozoal infections and cancer (Dürüst et al., 2012).
Inhibition of Caspase-3
The compound's derivatives were found to be potent inhibitors against caspase-3, a crucial enzyme in apoptosis, highlighting its potential in designing inhibitors for therapeutic applications in diseases where apoptosis plays a critical role (Jiang & Hansen, 2011).
Antihyperglycemic Activity
In the field of diabetes research, 1,2,4-oxadiazolidine-3,5-diones derivatives exhibited significant antihyperglycemic activity, providing a basis for developing new therapeutic agents for diabetes mellitus (Malamas et al., 2001).
Orientations Futures
Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and fully characterizing its physical and chemical properties. If the compound shows promise in a particular application (like medicinal chemistry), further studies could be done to optimize its activity and selectivity .
Propriétés
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O5/c1-5-35-18-11-8-16(12-19(18)34-4)23-26-20(36-28-23)13-30-22-21(27-29-30)24(32)31(25(22)33)17-9-6-15(7-10-17)14(2)3/h6-12,14,21-22H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSAAIVQVSYOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)C(C)C)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)


![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propanoic acid](/img/structure/B3016779.png)
![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)
![3-butyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016784.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)
![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)